Scientific Field: Applied Sciences
Application Summary: This compound is used in the synthesis of diaryl-substituted anthracene derivatives, which are suitable as host materials for blue organic light-emitting diodes.
Methods of Application: The electroluminescent (EL) emission maximum of the three N, N -diphenylamino phenyl vinyl biphenyl (DPAVBi)-doped (8 wt %) devices for compounds was exhibited at 488 nm (for 1) and 512 nm (for 2 and 3).
Scientific Field: Agrochemical and Pharmaceutical Industries
Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives, including “2-[3-(Trifluoromethyl)phenyl]benzaldehyde”, are used in the agrochemical and pharmaceutical industries.
Methods of Application: Various methods of synthesizing 2,3,5-DCTF have been reported.
Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Scientific Field: Organic Chemistry
Application Summary: It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a ligand in coordination chemistry.
Methods of Application: Not specified.
Results or Outcomes: Not specified.
Application Summary: This compound has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates.
Application Summary: This compound has been used in the preparation of methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate via Wittig-Horner reaction.
Scientific Field: Pharmaceutical Industry
Application Summary: Ubrogepant, a medicament used for acute migraine with or without visual disturbances, contains the trifluoromethyl group.
Application Summary: This compound is used in the synthesis of 9,10-diarylanthracene derivatives, which are suitable for fluorescence and phosphorescence in organic materials.
Scientific Field: Agrochemical Industry
Application Summary: Trifluoromethylpyridine (TFMP) and its intermediates, including “2-[3-(Trifluoromethyl)phenyl]benzaldehyde”, are used in the synthesis of pesticides.
Methods of Application: Various methods of synthesizing TFMP derivatives have been reported.
Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
2-[3-(Trifluoromethyl)phenyl]benzaldehyde, also known as 2-trifluoromethylbenzaldehyde, is an aromatic aldehyde characterized by its trifluoromethyl group attached to a phenyl ring. Its chemical formula is , and it has a molecular weight of approximately 250.22 g/mol. This compound is notable for its unique electronic properties imparted by the trifluoromethyl substituent, which enhances its reactivity and affects its physical properties, such as boiling and melting points. The compound typically exhibits a melting point of -40 °C and a boiling point of 70-71 °C at reduced pressure .
There is no current research available on the specific mechanism of action of 2-[3-(Trifluoromethyl)phenyl]benzaldehyde in biological systems.
The presence of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to non-fluorinated analogs .
Several methods exist for synthesizing 2-[3-(Trifluoromethyl)phenyl]benzaldehyde:
Each synthesis method varies in complexity and yield, with direct fluorination often providing a straightforward approach .
2-[3-(Trifluoromethyl)phenyl]benzaldehyde has several applications:
Interaction studies involving 2-[3-(Trifluoromethyl)phenyl]benzaldehyde focus on its reactivity with biological molecules and other chemical species. The trifluoromethyl group significantly alters the compound's interaction profile, enhancing its binding affinity to certain biological targets compared to non-fluorinated counterparts. Such studies are crucial for understanding its potential therapeutic applications and environmental impact .
Several compounds share structural similarities with 2-[3-(Trifluoromethyl)phenyl]benzaldehyde. Below is a comparison highlighting their uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 2-Trifluoromethylbenzaldehyde | Contains a trifluoromethyl group enhancing reactivity | |
| 4-Trifluoromethylbenzoic acid | Carboxylic acid functionality increases acidity | |
| 3-Trifluoromethylphenol | Hydroxyl group provides different reactivity | |
| 2-Hydroxy-3-(trifluoromethyl)benzaldehyde | Hydroxyl addition alters solubility and reactivity |
The presence of different functional groups (like hydroxyl or carboxylic acid) in these compounds significantly influences their chemical behavior and potential applications compared to 2-[3-(Trifluoromethyl)phenyl]benzaldehyde .
The International Union of Pure and Applied Chemistry systematic name for this compound is 2-[3-(trifluoromethyl)phenyl]benzaldehyde [1] [2]. This nomenclature follows standard IUPAC conventions for naming substituted aromatic aldehydes, where the benzaldehyde core structure is identified as the parent compound, and the 3-(trifluoromethyl)phenyl substituent is designated at the 2-position of the benzene ring bearing the aldehyde functional group [1].
The compound is known by several alternative systematic and common names in chemical literature and databases [2]. The most frequently encountered alternative designations include:
These alternative names emphasize the biphenyl structural framework of the molecule, highlighting the connection between two benzene rings with the aldehyde functionality positioned on one ring and the trifluoromethyl group on the other [2].
| Database | Identifier | Value |
|---|---|---|
| PubChem CID | Compound Identification | 1393663 [2] |
| MDL Number | Accelrys/BIOVIA | MFCD03424643 [2] |
| European Community Number | EC Number | 673-276-9 [2] |
| DSSTox Substance ID | EPA Database | DTXSID40362699 [2] |
The structural representation of 2-[3-(trifluoromethyl)phenyl]benzaldehyde is encoded in standardized chemical notation systems [1] [2]:
International Chemical Identifier (InChI):
InChI=1S/C14H9F3O/c15-14(16,17)12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-18/h1-9HInChI Key:
STRFWILZQHGWOK-UHFFFAOYSA-NSimplified Molecular Input Line Entry System (SMILES):
C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)C(F)(F)FCanonical SMILES:
C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)C(F)(F)FThese notations provide unambiguous structural descriptions that enable computational analysis and database searching [1] [2].
2-[3-(Trifluoromethyl)phenyl]benzaldehyde belongs to multiple overlapping chemical classification systems based on its structural features and functional groups [3] [4] [5].
Primary Chemical Classifications:
| Classification Category | Specific Class | Basis for Classification |
|---|---|---|
| Organofluorine Compounds | Trifluoromethyl-substituted aromatics | Contains carbon-fluorine bonds in CF₃ group [3] |
| Aromatic Aldehydes | Benzaldehyde derivatives | Aldehyde group directly attached to aromatic ring [5] |
| Biphenyl Derivatives | Substituted biphenyls | Two benzene rings connected by single covalent bond [6] [4] |
| Benzene Derivatives | Polysubstituted benzenes | Multiple functional groups attached to benzene rings [7] |
| Aryl Halides | Fluorinated aromatics | Halogen atoms bonded to aromatic carbon atoms [8] |
The compound exhibits characteristics typical of organofluorine chemistry, where the carbon-fluorine bonds in the trifluoromethyl group confer distinctive electronic and steric properties [3]. As an aromatic aldehyde, it demonstrates the unique reactivity patterns associated with carbonyl groups conjugated with aromatic systems [5]. The biphenyl framework classifies it among compounds containing two benzene rings linked by a carbon-carbon bond, a structural motif that influences molecular conformation and electronic properties [6] [4].
Irritant;Environmental Hazard